3-Methyl-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

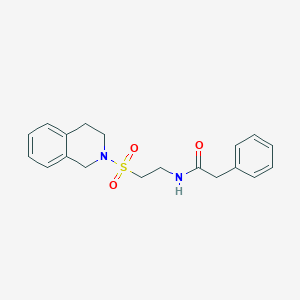

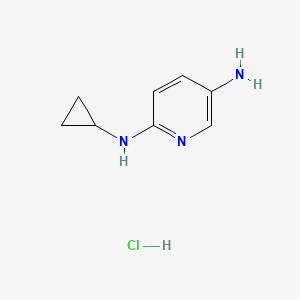

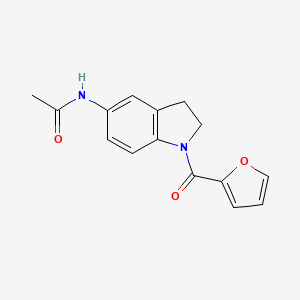

3-Methyl-4-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . This compound is also known as 4-Methanesulfonyl-3-methylbenzamide .

Synthesis Analysis

While specific synthesis methods for 3-Methyl-4-(methylsulfonyl)benzamide were not found in the search results, similar compounds have been synthesized through multi-step reaction pathways starting from commercially available materials. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Molecular Structure Analysis

The InChI code for 3-Methyl-4-(methylsulfonyl)benzamide is 1S/C9H11NO3S/c1-6-5-7 (9 (10)11)3-4-8 (6)14 (2,12)13/h3-5H,1-2H3, (H2,10,11) . This indicates the presence of a benzamide group attached to a benzene ring, which is a common structure in many organic compounds .Scientific Research Applications

Antioxidant Activity

3-Methyl-4-(methylsulfonyl)benzamide: has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, along with other benzamide derivatives, has shown promising results in scavenging free radicals and chelating metal ions, which are essential functions of antioxidants .

Antibacterial Applications

The antibacterial activity of benzamide compounds is a significant area of research. 3-Methyl-4-(methylsulfonyl)benzamide has been tested against various gram-positive and gram-negative bacteria. Its effectiveness in inhibiting bacterial growth makes it a potential candidate for developing new antibacterial agents .

Drug Synthesis and Development

Benzamide derivatives, including 3-Methyl-4-(methylsulfonyl)benzamide , are key intermediates in the synthesis of various drug candidates. Their structural versatility allows them to be incorporated into different drug molecules, enhancing their medicinal properties and efficacy .

Sensing Applications

Benzamides can interact with diols and strong Lewis bases, which is useful in sensing applications. While not directly mentioned for 3-Methyl-4-(methylsulfonyl)benzamide , similar compounds have been utilized in homogeneous assays and heterogeneous detection systems, indicating potential applications for this compound as well .

Kinetic Studies in Microflow Systems

The kinetics of benzamide compounds, including 3-Methyl-4-(methylsulfonyl)benzamide , can be studied in microflow systems. These studies help understand the reaction processes and optimize conditions for synthesis, which is crucial for industrial-scale production of pharmaceuticals .

Future Directions

Future research directions could involve the development of more potent and selective inhibitors based on the structure of 3-Methyl-4-(methylsulfonyl)benzamide . Additionally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, could be investigated.

Mechanism of Action

Target of Action

This compound may interact with multiple receptors or enzymes, contributing to its potential biological activities .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Based on its potential biological activities, it could potentially influence a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .

properties

IUPAC Name |

3-methyl-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSOVZAEZMISKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)

![(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B2915082.png)

![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2915091.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)